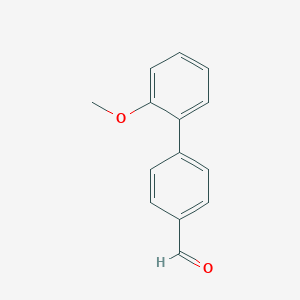

4-(2-Methoxyphenyl)benzaldehyde

Descripción general

Descripción

4-(2-Methoxyphenyl)benzaldehyde is a compound that can be synthesized and utilized in various chemical reactions. It is characterized by the presence of a benzaldehyde group and a methoxy substituent, which can influence its reactivity and physical properties. The compound is relevant in the synthesis of polymers, photoluminescent materials, heterocycles, and has potential applications in antimicrobial activities.

Synthesis Analysis

The synthesis of compounds related to 4-(2-Methoxyphenyl)benzaldehyde involves various chemical reactions. For instance, heterotelechelic PEG derivatives containing a benzaldehyde group were synthesized through ring-opening polymerization and subsequent chemical modifications . Additionally, photoluminescent materials were created by the Knoevenagel reaction involving (4-methoxyphenyl)acetonitrile . Moreover, a three-carbon synthon with masked aldehyde functionality was used for the regiospecific synthesis of heterocycles . The click reaction was employed to produce 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues with antimicrobial properties . Furthermore, a root-specific flavor compound, 2-hydroxy-4-methoxy benzaldehyde, was produced by root cultures . These studies demonstrate the versatility of methoxyphenyl benzaldehyde derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-Methoxyphenyl)benzaldehyde has been studied using various spectroscopic techniques. For example, the structure of a compound synthesized from 2-hydroxy-3-methoxybenzaldehyde was determined by X-ray analysis, confirming the orthorhombic crystal system . The planarity and parallel orientation of benzaldehyde and nitroaniline fragments in a related compound were also established . These structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 4-(2-Methoxyphenyl)benzaldehyde derivatives are diverse. Cyclization reactions have been used to synthesize 3-aryl-2-methoxyinden-1-one phenylhydrazones . The O-alkylation reaction followed by a Vilsmeier-Hack reaction was utilized to produce 4-benzyloxy-2-methoxybenzaldehyde . These reactions highlight the reactivity of the aldehyde group and the influence of methoxy substituents on the formation of various chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(2-Methoxyphenyl)benzaldehyde derivatives are influenced by their molecular structure. The photoluminescent properties of certain derivatives indicate potential applications in materials science . The antimicrobial activity of some analogues suggests their use in pharmaceuticals . Additionally, the flavor compound derived from 4-(2-Methoxyphenyl)benzaldehyde indicates its significance in food science . The synthesis of these compounds with high efficiency and selectivity, as well as their characterization by NMR, further underscores their importance in research and industry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Summary of Application : “4-(2-Methoxyphenyl)benzaldehyde” is used in the synthesis of novel triphenylamine chalcones . These chalcones are being studied for their potential antimicrobial properties .

- Methods of Application : The compound is synthesized using the Aldol condensation reaction . Various substituted acetophenones, propiophenones and 4-(Diphenylamino) benzaldehyde are combined to obtain the novel triphenylamine chalcones .

- Results or Outcomes : The synthesized compounds showed marked antimicrobial activity against tested microorganisms . For example, (E)-3-(4-(diphenylamino)phenyl)-1-(3′-nitrophenyl)prop-2-en-1-one (1b) showed the highest zone of inhibition against Aspergillus niger, measuring 30 mm . The minimum inhibitory concentration (MIC) results revealed that several of the synthesized compounds inhibit Aspergillus niger growth at 12.5 µg/ml . All the synthesized compounds showed minimum bactericidal concentration and minimum fungicidal concentration (MBC/MFC) effect against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Candida albicans and Aspergillus niger at 50 µg/ml .

Chemical Synthesis

- Summary of Application : “4-(2-Methoxyphenyl)benzaldehyde” is used as a building block in chemical synthesis . It can be used to synthesize a variety of complex organic molecules .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, “4-(2-Methoxyphenyl)benzaldehyde” could be used in reactions such as condensation, addition, or substitution to form new bonds and create new molecules .

- Results or Outcomes : The outcomes of these reactions would vary greatly depending on the specific reaction conditions and the other reactants involved .

Building Block in Chemical Synthesis

- Summary of Application : “4-(2-Methoxyphenyl)benzaldehyde” is often used as a building block in chemical synthesis . It can be used to synthesize a variety of complex organic molecules .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized. Generally, “4-(2-Methoxyphenyl)benzaldehyde” could be used in reactions such as condensation, addition, or substitution to form new bonds and create new molecules .

- Results or Outcomes : The outcomes of these reactions would vary greatly depending on the specific reaction conditions and the other reactants involved .

Safety And Hazards

Propiedades

IUPAC Name |

4-(2-methoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-14-5-3-2-4-13(14)12-8-6-11(10-15)7-9-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGCKFDEJVKBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374828 | |

| Record name | 4-(2-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxyphenyl)benzaldehyde | |

CAS RN |

421553-62-0 | |

| Record name | 4-(2-methoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-methoxy-[1,1'-biphenyl]-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)